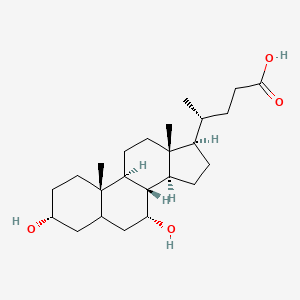

3a,7a-Dihydroxycholanoic acid

Description

3a,7a-Dihydroxycholanoic acid, also known as chenodeoxycholic acid, is a bile acid found predominantly in the bile of mammals. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The molecular formula of 3a,7a-Dihydroxycholanoic acid is C24H40O4, and it has a molecular weight of 392.58 g/mol .

Properties

IUPAC Name |

(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-BYRKYSOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701279843 | |

| Record name | (3α,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,7a-Dihydroxycholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30634-99-2 | |

| Record name | (3α,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30634-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,7α)-3,7-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701279843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,7a-Dihydroxycholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000384 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Hydroxylation and Oxidation

Cholesterol is first hydroxylated at the 7α-position using tert-butyl hydroperoxide and a metal catalyst (e.g., Fe(III)). The resulting 7α-hydroxycholesterol undergoes Oppenauer oxidation to form 7α-hydroxy-4-cholesten-3-one. Subsequent hydrogenation with palladium catalyst yields 5β-cholestane-3α,7α-diol.

Side-Chain Shortening

The C27 side chain is shortened via Koch-Haaf carboxylation , introducing a carboxyl group at C24. This step requires harsh acidic conditions (H2SO4, CO) and yields 3α,7α-dihydroxy-5β-cholestanoic acid. Decarboxylation under basic conditions (NaOH, 200°C) produces CDCA with ~40% overall yield.

Table 2: Key Chemical Reactions in CDCA Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 7α-Hydroxylation | t-BuOOH, FeCl3, CH2Cl2, 25°C | 65 |

| Oppenauer Oxidation | Al(O-iPr)3, acetone, reflux | 78 |

| Hydrogenation | H2, Pd/C, ethanol, 50°C | 92 |

| Koch-Haaf Carboxylation | H2SO4, CO, 60°C | 55 |

| Decarboxylation | NaOH, H2O, 200°C | 85 |

Microbial Biotransformation

Microorganisms such as Clostridium absonum and Eubacterium lentum convert lithocholic acid (LCA) into CDCA via 7α-hydroxylation. For example, C. absonum expresses a 7α-hydroxysteroid dehydrogenase that catalyzes the NADPH-dependent reduction of 7-ketolithocholic acid to CDCA. Optimized fermentation conditions (pH 7.0, 37°C, 48 h) achieve ~70% conversion efficiency.

Semisynthetic Approaches from Chenodeoxycholic Acid

CDCA can be derived from its epimer, ursodeoxycholic acid (UDCA), through chemical epimerization:

-

Oxidation : UDCA is oxidized at the 7β-hydroxyl group using Jones reagent (CrO3/H2SO4) to form 7-ketolithocholic acid.

-

Reduction : The ketone intermediate is reduced with sodium borohydride (NaBH4) in methanol, yielding a 7α-hydroxy product (CDCA) with >90% stereoselectivity.

Table 3: Epimerization of UDCA to CDCA

| Parameter | Value |

|---|---|

| Starting material | Ursodeoxycholic acid (UDCA) |

| Oxidation reagent | Jones reagent (CrO3/H2SO4) |

| Reduction reagent | NaBH4, MeOH, 0°C |

| Overall yield | 82% |

Industrial-Scale Production and Challenges

Industrial synthesis prioritizes chemical methods due to scalability, albeit with environmental concerns (e.g., CrO3 waste). Emerging enzymatic approaches using recombinant CYP7A1 and AKR1D1 in E. coli offer greener alternatives but face challenges in cofactor regeneration and low titers (<1 g/L) .

Chemical Reactions Analysis

Types of Reactions: 3a,7a-Dihydroxycholanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups at the 3a and 7a positions can be oxidized to form keto derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

Oxidation: Formation of 3-keto-7a-hydroxycholanoic acid.

Reduction: Formation of 3a,7a-dihydroxy-5b-cholanoic acid.

Substitution: Formation of esters or ethers depending on the substituent introduced.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 3a,7a-dihydroxycholanoic acid serves as a precursor for synthesizing various steroid derivatives. Its unique structure allows researchers to explore new pathways for steroid synthesis and modification, which can be crucial for drug development.

Biology

Cholesterol Metabolism:

Research indicates that this compound plays a significant role in regulating cholesterol metabolism and bile acid synthesis. It is involved in the formation of micelles that aid in fat emulsification and absorption in the intestines. Studies have shown that it interacts with specific receptors in the liver, influencing the expression of genes related to lipid metabolism .

Case Study: Type 1 Diabetes

A study identified 3a,7a-dihydroxycholanoic acid as a differential metabolite in individuals with type 1 diabetes. The metabolite levels were significantly altered compared to non-high-risk groups, suggesting its potential role as a biomarker for metabolic disorders .

Medicine

Therapeutic Potential:

3a,7a-Dihydroxycholanoic acid is being investigated for its therapeutic effects in treating conditions such as gallstones and liver diseases. Its ability to modify bile composition makes it a candidate for managing cholesterol-related disorders. Clinical trials have explored its efficacy in enhancing bile flow and reducing gallstone formation .

Case Study: Ursodeoxycholic Acid Formation

Research involving patients treated with chenodeoxycholic acid revealed increased levels of ursodeoxycholic acid, which is synthesized from 3a,7a-dihydroxycholanoic acid. This transformation highlights its importance in therapeutic contexts related to bile acid metabolism .

Industrial Applications

In the pharmaceutical industry, 3a,7a-dihydroxycholanoic acid is utilized as a biochemical reagent for various applications. Its role in drug formulation processes underscores its significance in developing medications targeting metabolic disorders.

Mechanism of Action

The primary mechanism of action of 3a,7a-Dihydroxycholanoic acid involves its role as a bile acid. It aids in the emulsification and absorption of dietary fats by forming micelles. The compound interacts with specific receptors in the liver and intestines, regulating the synthesis and secretion of bile acids. It also influences the expression of genes involved in cholesterol metabolism and lipid homeostasis .

Comparison with Similar Compounds

Cholic Acid: Another primary bile acid with three hydroxyl groups at positions 3a, 7a, and 12a.

Deoxycholic Acid: A secondary bile acid with hydroxyl groups at positions 3a and 12a.

Lithocholic Acid: A secondary bile acid with a single hydroxyl group at position 3a.

Uniqueness: 3a,7a-Dihydroxycholanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct physicochemical properties and biological activities. Its role in regulating cholesterol metabolism and its therapeutic potential in treating liver and metabolic diseases make it a compound of significant interest in both research and clinical settings .

Biological Activity

3a,7a-Dihydroxycholanoic acid, also known as chenodeoxycholic acid (CDCA), is a bile acid that plays a crucial role in lipid metabolism and the regulation of cholesterol homeostasis. This compound is characterized by its structure, which includes hydroxyl groups at the 3 and 7 positions on the cholane backbone. It is primarily synthesized in the liver and is involved in the emulsification and absorption of dietary fats.

- Chemical Formula : CHO

- Molecular Mass : 392.572 g/mol

- CAS Registry Number : 30634-99-2

- IUPAC Name : (4R)-4-[(1S,2S,5R,9R,10R,11S,14R,15R)-5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-yl]pentanoic acid

Biological Functions

3a,7a-Dihydroxycholanoic acid serves several biological functions:

- Bile Acid Formation : It is a primary bile acid that aids in the digestion and absorption of lipids by emulsifying fats in the intestine.

- Cholesterol Regulation : CDCA plays a significant role in regulating cholesterol metabolism through feedback mechanisms that influence hepatic cholesterol synthesis and bile acid synthesis.

- Signaling Molecule : It acts as a signaling molecule that activates specific nuclear receptors (e.g., FXR - Farnesoid X receptor), which regulate genes involved in bile acid homeostasis and lipid metabolism.

The biological activity of 3a,7a-Dihydroxycholanoic acid can be summarized through its interaction with various receptors and pathways:

- FXR Activation : CDCA binds to FXR in the intestine and liver, leading to the regulation of genes involved in bile acid synthesis and transport.

- Modulation of Gut Microbiota : Bile acids influence the composition of gut microbiota, which can impact metabolic health and inflammation.

- Anti-inflammatory Effects : Some studies suggest that CDCA may exert anti-inflammatory effects by modulating immune responses.

Research Findings

Recent studies have highlighted various aspects of the biological activity of 3a,7a-Dihydroxycholanoic acid:

- Clinical Studies : Research indicates that administration of CDCA can lead to increased formation of ursodeoxycholic acid (UDCA) in patients with specific metabolic disorders. This transformation was observed in subjects with cerebrotendinous xanthomatosis (CTX) and gallstones, where CDCA was administered to evaluate its effects on bile composition .

- Metabolomic Analyses : In a study analyzing differential metabolites associated with type 1 diabetes risk genotypes, levels of 3a,7a-Dihydroxycholanoic acid were found to be significantly altered compared to non-high-risk groups .

- Toxicological Profiles : The compound's safety profile indicates low toxicity at physiological concentrations; however, excessive accumulation can lead to membrane disruption due to its detergent properties .

Case Studies

Several case studies have examined the effects of 3a,7a-Dihydroxycholanoic acid:

- Case Study on Gallstone Patients : In a clinical trial involving gallstone patients treated with CDCA, significant changes were noted in bile acid composition after four months of treatment. The proportion of UDCA increased notably alongside reductions in cholic acid levels .

- Cerebrotendinous Xanthomatosis Treatment : A study focused on CTX patients demonstrated that treatment with CDCA not only altered bile composition but also improved clinical symptoms associated with this genetic disorder .

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying 3a,7a-Dihydroxycholanoic acid in biological matrices?

- Methodological Answer : Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) is widely used due to its sensitivity and specificity. For example, in studies of acetaminophen-induced liver injury, LC-HRMS identified 3a,7a-Dihydroxycholanoic acid as a downregulated metabolite in rat plasma (VIP >1, p <0.05) . Sample preparation often involves protein precipitation with methanol or acetonitrile, followed by chromatographic separation using C18 columns. Quantification requires stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. How does 3a,7a-Dihydroxycholanoic acid function in bile acid metabolism?

- Methodological Answer : As a primary bile acid intermediate, it is synthesized in the liver via cholesterol 7α-hydroxylase (CYP7A1). Its levels correlate inversely with toxic hydrophobic bile acids like taurocholic acid (TCA) in liver injury models. For instance, in APAP-induced hepatotoxicity, reduced 3a,7a-Dihydroxycholanoic acid and elevated TCA indicate disrupted bile acid homeostasis, which can be studied using targeted metabolomics and pathway analysis tools (e.g., KEGG) .

Advanced Research Questions

Q. What challenges arise in structural characterization of 3a,7a-Dihydroxycholanoic acid and its isomers?

- Methodological Answer : Differentiation of hydroxyl and keto group positions (e.g., 3a,7a vs. 3a,12a configurations) requires advanced NMR (e.g., -NMR for stereochemistry) and tandem MS/MS. Evidence from 12-keto derivatives (e.g., 3a,7a-Dihydroxy-12-ketocholanic acid) highlights the need for collision-induced dissociation (CID) spectra to resolve structural ambiguities . Computational tools like molecular docking can further validate interactions with nuclear receptors (e.g., FXR).

Q. How do contradictory findings about 3a,7a-Dihydroxycholanoic acid levels in liver injury models arise?

- Methodological Answer : Discrepancies may stem from experimental variables such as:

- Species-specific metabolism : Rodent vs. human CYP7A1 activity differences.

- Sampling timing : Transient fluctuations post-injury (e.g., 24h vs. 48h post-APAP exposure).

- Analytical thresholds : LC-HRMS detection limits vs. ELISA specificity.

Systematic validation using knockout models (e.g., Cyp7a1 mice) and multi-omics integration (metabolomics + transcriptomics) can resolve these contradictions .

Q. What synthetic strategies are employed to modify 3a,7a-Dihydroxycholanoic acid for probing structure-activity relationships?

- Methodological Answer :

- Selective acetylation : Methyl 7α-hydroxy-3α-succinoyloxy-5β-cholanoate synthesis involves protecting 3α-OH groups to study 7α-hydroxyl reactivity .

- Isotope labeling : -labeled analogs track metabolic flux in vitro (e.g., hepatocyte assays) .

- Keto-derivatives : 12-keto modifications (e.g., 3a,7a-Dihydroxy-12-oxocholanoic acid) are synthesized to assess receptor binding affinity shifts .

Q. How does 3a,7a-Dihydroxycholanoic acid interact with gut microbiota-derived metabolites?

- Methodological Answer : Gut bacteria convert primary bile acids into secondary forms (e.g., deoxycholic acid). Co-culture systems (e.g., Clostridium scindens + hepatocytes) and metabolomic profiling reveal bidirectional interactions. For example, microbiota depletion in germ-free mice elevates hepatic 3a,7a-Dihydroxycholanoic acid, implicating microbial 7α-dehydroxylation in its regulation .

Q. What computational approaches predict the biological activity of 3a,7a-Dihydroxycholanoic acid analogs?

- Methodological Answer :

- QSAR modeling : Correlates substituent effects (e.g., keto groups at C-12) with FXR activation potency.

- Molecular dynamics simulations : Assess binding stability to bile acid transporters (e.g., ASBT).

- Network pharmacology : Maps interactions between bile acid derivatives and inflammation-related pathways (e.g., NF-κB) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.